Ajmalicine vs. Yohimbine: Divergent α-Adrenoceptor Subtype Selectivity
Ajmalicine exhibits a clear preference for blocking α1-adrenoceptors over α2-adrenoceptors, as demonstrated by its higher functional potency (pA2) against α1-mediated responses. In contrast, yohimbine is a well-established selective α2-adrenoceptor antagonist [1]. Ajmalicine competitively antagonizes the effect of noradrenaline on postsynaptic α1-adrenoceptors with a pA2 value of 6.57, while its antagonism of the α2-agonist clonidine is less potent (pA2 = 6.2) [2].
| Evidence Dimension | α1- vs. α2-Adrenoceptor Antagonism (pA2) |
|---|---|
| Target Compound Data | pA2 (α1) = 6.57; pA2 (α2) = 6.2 |
| Comparator Or Baseline | Yohimbine: Known selective α2-adrenoceptor antagonist |
| Quantified Difference | Ajmalicine's α1/α2 selectivity ratio is opposite to that of yohimbine. |
| Conditions | Rat vas deferens assay using noradrenaline (α1) and clonidine (α2) as agonists. |
Why This Matters
For researchers targeting α1-adrenoceptor mediated pathways, ajmalicine provides a selectivity profile that is distinct from and more appropriate than the α2-selective yohimbine, reducing experimental confounds.
- [1] ScienceDirect. Yohimbine: Introduction. An alpha-2 adrenoceptor antagonist. View Source
- [2] Demichel, P., et al. (1984). Effects of raubasine stereoisomers on pre- and postsynaptic alpha-adrenoceptors in the rat vas deferens. British Journal of Pharmacology, 83(2), 505-510. View Source
